[(2-Methyl-1,3-thiazol-4-yl)methyl][(5-phenylthiophen-2-yl)methyl]amine dihydrochloride
Description
This compound is a dihydrochloride salt featuring a bifunctional amine core. Its structure comprises two aromatic heterocycles: a 2-methyl-1,3-thiazole group and a 5-phenylthiophene moiety, each linked via methylene bridges to the central amine. The dihydrochloride form enhances aqueous solubility and stability, a common strategy for improving pharmacokinetic properties in drug development .
Properties
Molecular Formula |
C16H18Cl2N2S2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-(5-phenylthiophen-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C16H16N2S2.2ClH/c1-12-18-14(11-19-12)9-17-10-15-7-8-16(20-15)13-5-3-2-4-6-13;;/h2-8,11,17H,9-10H2,1H3;2*1H |
InChI Key |
ALPRRORIPZBDPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNCC2=CC=C(S2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methyl-1,3-thiazol-4-yl)methyl][(5-phenylthiophen-2-yl)methyl]amine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.
Coupling of the Rings: The thiazole and thiophene rings are then coupled through a nucleophilic substitution reaction, where the thiazole ring is alkylated with a halomethyl thiophene derivative.
Formation of the Amine: The resulting intermediate is then reacted with an amine to form the final product.
Formation of the Dihydrochloride Salt: The final product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.
Reduction: Reduction reactions can occur at the nitrogen atoms in the amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups attached to the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction can lead to the formation of secondary and tertiary amines.
Substitution: Substitution can lead to the formation of various alkylated derivatives.
Scientific Research Applications
[(2-Methyl-1,3-thiazol-4-yl)methyl][(5-phenylthiophen-2-yl)methyl]amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [(2-Methyl-1,3-thiazol-4-yl)methyl][(5-phenylthiophen-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Thiazole Derivatives
a) 4-Amino-2-methyl-5-phenylthiazole Hydrochloride
- Structure : Contains a methyl-substituted thiazole core with a phenyl group at position 5 and an amine at position 3.
- Key Differences : Lacks the thiophene moiety and the dual methylamine bridges present in the target compound.
- Implications : The absence of the thiophene group reduces steric bulk and may limit π-π stacking interactions compared to the target molecule .
b) [(2-Phenyl-1,3-thiazol-4-yl)methyl]amine Dihydrochloride
- Structure : Features a phenyl-substituted thiazole linked to a methylamine group.
- Key Differences: The phenyl group on the thiazole (vs. The lack of a thiophene moiety simplifies the structure but reduces electronic diversity .
c) [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methylamine Dihydrochloride
- Structure : Includes a methoxymethyl substituent on the thiazole ring.
- Key Differences : The methoxymethyl group introduces an oxygen atom, enhancing polarity and hydrogen-bonding capacity compared to the target’s methyl group. This could influence solubility and receptor binding .
Analogues with Thiophene or Mixed Heterocycles
a) Compounds from
- Structure : Isostructural thiazole-triazole hybrids with fluorophenyl substituents.
- Key Differences: Replace the thiophene with triazole rings, which are more rigid and capable of metal coordination.
b) 5-(Pyridine-4-yl)-1,3,4-thiadiazole-2-amine
- Structure : Combines pyridine and thiadiazole rings.
- Key Differences : The thiadiazole ring (vs. thiophene) is more electron-deficient, altering redox properties and binding interactions. Pyridine introduces basicity, which may affect pH-dependent solubility .
Pharmacological and Physicochemical Comparisons
*Estimated based on analogous structures.
Functional Implications
- Thiophene vs. Thiazole: The thiophene’s sulfur atom contributes to electron-richness, enhancing interactions with aromatic receptors.
- Dihydrochloride Form : Improves solubility, as seen in multiple analogues (e.g., ), making the compound suitable for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
